Cas no 1445769-91-4 (7-methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide)

7-Methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a quinoline-based heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a methoxy-substituted quinoline core fused with a thiazole ring, offering unique electronic and steric properties. The presence of both hydrogen bond acceptors and donors enhances its binding affinity to biological targets, making it a promising scaffold for drug development. The compound’s stability and synthetic versatility further support its utility in designing novel therapeutic agents, particularly in targeting enzymes or receptors involved in inflammatory or infectious diseases. Its distinct molecular architecture may also facilitate structure-activity relationship studies for optimizing pharmacological profiles.
7-methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide structure
1445769-91-4 structure
Product Name:7-methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide
CAS No:1445769-91-4
MF:C15H13N3O3S
MW:315.347021818161
CID:5243853
Update Time:2025-06-10

7-methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinecarboxamide, 4-hydroxy-7-methoxy-N-(3-methyl-2(3H)-thiazolylidene)-
    • 7-methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide
    • Inchi: 1S/C15H13N3O3S/c1-18-5-6-22-15(18)17-14(20)11-8-16-12-7-9(21-2)3-4-10(12)13(11)19/h3-8H,1-2H3,(H,16,19)
    • InChI Key: MDWLGWRMAGEOKS-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(OC)C=2)C(O)=C(C(N=C2N(C)C=CS2)=O)C=1

7-methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-262083-1.0g
7-methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide
1445769-91-4
1.0g
$0.0 2023-03-01
Enamine
EN300-262083-1g
7-methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide
1445769-91-4
1g
$0.0 2023-09-14

Additional information on 7-methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Research Brief on 7-methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS: 1445769-91-4)

Recent studies have highlighted the potential of 7-methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS: 1445769-91-4) as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique quinoline-thiazole hybrid structure, has garnered attention for its potential applications in targeting specific biological pathways, particularly in oncology and infectious diseases.

The synthesis and characterization of this compound have been detailed in recent publications, emphasizing its stability and bioavailability. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its molecular structure and purity. These studies have laid a solid foundation for further pharmacological evaluations.

In vitro studies have demonstrated the compound's efficacy in inhibiting key enzymes involved in cancer cell proliferation. Specifically, it has shown potent activity against tyrosine kinases and topoisomerases, which are critical targets in cancer therapy. Preliminary results indicate a high selectivity profile, minimizing off-target effects and reducing potential toxicity.

Further investigations into the mechanism of action have revealed that 7-methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide induces apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by observed increases in caspase-3 and caspase-9 activities, along with mitochondrial membrane depolarization in treated cells.

In addition to its anticancer properties, recent research has explored its potential as an antimicrobial agent. The compound has exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Its ability to disrupt microbial cell wall synthesis and inhibit essential enzymes makes it a promising candidate for addressing antibiotic resistance.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of this compound. Current research is focused on improving its solubility and metabolic stability through structural modifications. Collaborative efforts between academic and industrial researchers are underway to advance this compound into preclinical trials.

In conclusion, 7-methoxy-N-(3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene)-4-oxo-1,4-dihydroquinoline-3-carboxamide represents a significant advancement in the development of novel therapeutic agents. Its dual potential in oncology and infectious diseases underscores the importance of continued research and development in this area. Future studies will likely focus on in vivo efficacy and safety assessments, paving the way for clinical applications.

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